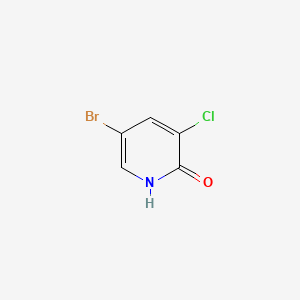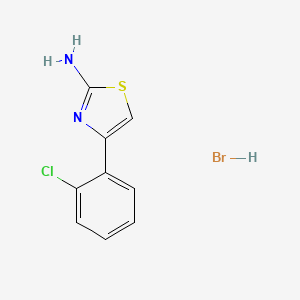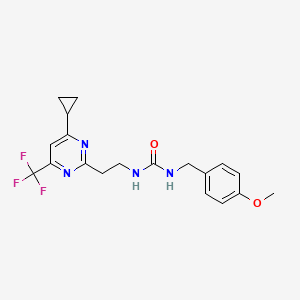![molecular formula C20H21N3OS B2520981 N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-08-3](/img/structure/B2520981.png)
N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfanylacetamide derivatives typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide involves S-alkylation of a 1,3,4-oxadiazole derivative with chloro-substituted acetamide . Similarly, a series of N-substituted 5-phenyl-1,3,4-oxadiazol-2yl sulfanyl acetamides was synthesized from benzoic acid derivatives through a series of reactions including esterification, hydrazide formation, and subsequent thiolation . These methods could potentially be adapted for the synthesis of "N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide" by choosing appropriate starting materials and substituents.
Molecular Structure Analysis
The molecular structure of sulfanylacetamide derivatives is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques provide information about the functional groups, substitution patterns, and overall molecular framework . The presence of the sulfanyl group and the acetamide moiety is a common structural feature in these compounds, which is likely to be present in the compound of interest as well.
Chemical Reactions Analysis
The chemical reactivity of sulfanylacetamide derivatives is influenced by the presence of the sulfanyl group and the acetamide moiety. These functional groups can participate in further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities. The papers do not provide detailed chemical reaction mechanisms, but they do indicate that the synthesized compounds can undergo further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanylacetamide derivatives, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, the antimicrobial and hemolytic activities of these compounds suggest that they have sufficient stability and bioavailability to interact with biological targets . The compounds' activities against various microbial species and protozoa indicate that they can penetrate cell membranes and exert their effects at nanomolar concentrations .
Applications De Recherche Scientifique
Host-Guest Chemistry
Imidazole-containing bisphenols and their salts have been structurally characterized, demonstrating their potential in creating extensive hydrogen-bonded structures useful in host-guest chemistry. Such compounds exhibit electrostatic and weak interactions facilitating the formation of layered structures and anion encapsulation, which could be relevant for molecular recognition and separation technologies (Bhaskar Nath & J. Baruah, 2012).
Photochromism
Research on dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles has shown photochromic behavior in solution upon irradiation. Such properties are significant for developing materials with applications in optical data storage and photo-switching devices (Jinhe Bai et al., 2010).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized for luminescence sensing of benzaldehyde derivatives. These frameworks are particularly noteworthy for their selective sensitivity and potential use in fluorescence sensors for chemical detection (B. Shi et al., 2015).
Pharmacological Activities
Compounds with imidazole and sulfanylacetamide functionalities have been evaluated for their anticonvulsant and antinociceptive activities, providing insights into the design of new therapeutic agents. Such studies contribute to understanding the molecular mechanisms underlying the pharmacological actions of these compounds and their potential applications in treating various neurological conditions (Z. Soyer et al., 2004).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-5-4-6-17(11-14)23-10-9-21-20(23)25-13-19(24)22-18-12-15(2)7-8-16(18)3/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDVAEKHDLSBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520900.png)

![1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine](/img/structure/B2520904.png)

![(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2520906.png)
![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/no-structure.png)
![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)

![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B2520919.png)
